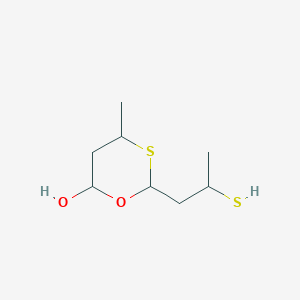
4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol is a heterocyclic compound containing sulfur and oxygen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol typically involves the reaction of thiazolines with alkyl phosphonates or alkyl alkylphosphinates. The reaction conditions often include heating under reflux in a suitable solvent such as tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial and anticancer properties.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other valuable chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form strong interactions with metal ions or other electrophilic species, which can modulate various biochemical pathways. Additionally, the compound’s heterocyclic structure allows it to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol include other sulfur-containing heterocycles such as thiophenes and thiazoles .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of sulfur and oxygen atoms within a six-membered ring structure. This unique arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60051-33-4 |
|---|---|
Formule moléculaire |
C8H16O2S2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
4-methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol |
InChI |
InChI=1S/C8H16O2S2/c1-5(11)3-8-10-7(9)4-6(2)12-8/h5-9,11H,3-4H2,1-2H3 |
Clé InChI |
GRMCJGCOSHMUFM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC(S1)CC(C)S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


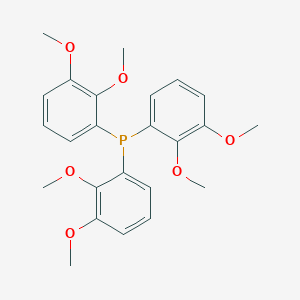
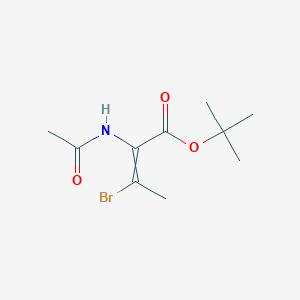
![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)

![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
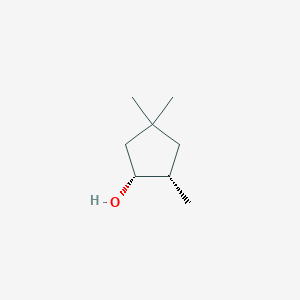


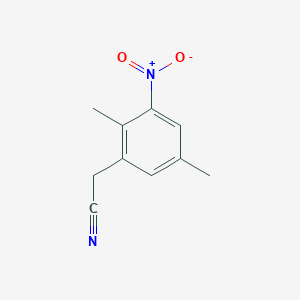
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)
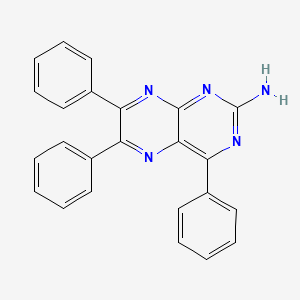
![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
![2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid](/img/structure/B14620316.png)
![[1-(Phenylsulfanyl)cyclopentyl]methanol](/img/structure/B14620324.png)
